1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a unique structure that includes an imidazole ring, a dihydro component, and a methoxyphenylthio group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often utilize nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and the formation of the desired imidazole derivatives.
Chemical Reactions Analysis
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit histamine receptors, leading to antihistaminic effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- can be compared with other imidazole derivatives such as:
Tramazoline: Known for its vasoconstrictive properties.
Tizanidine hydrochloride: Used as a muscle relaxant.
Tolazoline: A vasodilator used in medical treatments.
What sets 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- apart is its unique methoxyphenylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
677343-41-8 |
---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[4-(3-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3OS/c1-20-13-3-2-4-15(11-13)21-14-7-5-12(6-8-14)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19) |
InChI Key |
ZNFYGSFZBWVQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=C(C=C2)NC3=NCCN3 |
Origin of Product |
United States |
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